N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
Description
"N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide" is a structurally complex acetamide derivative characterized by a tetrahydropyrazinone ring fused with a phenyl group and an acetamide moiety substituted at the 3,5-dimethylphenyl position. Its synthesis and characterization were first reported in 2004, but further pharmacological or mechanistic studies remain sparse .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-10-15(2)12-16(11-14)21-18(24)13-22-8-9-23(20(26)19(22)25)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZMBJYYAPWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related acetamide derivatives, emphasizing differences in substituents, physical properties, and applications.
Structural Analogs in Agrochemical Chemistry
Several acetamide derivatives are widely used as herbicides or fungicides. Key examples include:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents | Melting Point/Physical State | Primary Use |
|---|---|---|---|---|---|---|
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 g/mol | 2-chloro, 2,6-diethylphenyl, methoxymethyl | Liquid | Herbicide (maize) |
| Oxadixyl | 77732-09-3 | C₁₄H₁₈N₂O₄ | 278.31 g/mol | 2-methoxy, oxazolidinyl ring | 72–74°C | Fungicide |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 137-58-6 | C₁₄H₂₂N₂O | 234.33 g/mol | Diethylamino, 2,6-dimethylphenyl | 66–69°C | Local anesthetic |
| Target Compound | - | C₂₀H₂₁N₃O₃ | 351.40 g/mol | 3,5-dimethylphenyl, tetrahydropyrazinone | Not reported | Unknown (research) |
Key Observations :
- Applications: Most analogs (e.g., alachlor, oxadixyl) are agrochemicals, whereas the diethylamino-substituted analog (CAS 137-58-6) is a pharmaceutical (local anesthetic) .
- Physical Properties: The diethylamino analog’s lower molecular weight (234.33 g/mol vs. 351.40 g/mol) and defined melting point (66–69°C) reflect differences in crystallinity and stability compared to the target compound .
Functional Group Analysis
- Tetrahydropyrazinone Ring: Unique to the target compound, this ring system may confer protease inhibition or metal-chelating properties, unlike the oxazolidinyl ring in oxadixyl or the methoxymethyl group in alachlor .
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